![molecular formula C12H21N5O2 B2642159 Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate CAS No. 2416233-51-5](/img/structure/B2642159.png)
Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group indicates the presence of a tertiary butyl group, which is a substituent with the formula -C(CH3)3 .
Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with various nucleophiles . The specific reactions that this compound would undergo would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, as a carbamate, this compound would likely have moderate polarity and could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Pyrimidine Derivatives
A study by Kanno et al. (1991) outlined a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives. This research provides insights into the chemical synthesis routes that could be relevant to the target compound, illustrating the versatility of pyrimidine derivatives in chemical synthesis H. Kanno, H. Yamaguchi, Y. Ichikawa, S. Isoda, Chemical & Pharmaceutical Bulletin, 1991.
Microwave-Assisted Synthesis
Kaur et al. (2011) demonstrated a microwave-assisted synthesis method for a series of fused thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidinones. This approach highlights the potential for efficient synthesis techniques that could be applicable to the synthesis of the target compound Rajwinder Kaur, D. P. Kishore, B. L. Narayana, K. V. Rao, C. Balakumar, V. Rajkumar, A. R. Rao, Journal of Chemical Sciences, 2011.
Potential Biological Activities
Cardiovascular Agents
Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems and evaluated their coronary vasodilating and antihypertensive activities. This study indicates the potential of triazolopyrimidine derivatives in the development of cardiovascular drugs, suggesting a possible research avenue for the target compound Y. Sato, Y. Shimoji, H. Fujita, H. Nishino, H. Mizuno, S. Kobayashi, S. Kumakura, Journal of medicinal chemistry, 1980.
Antimicrobial Agents
Mabkhot et al. (2016) reported on the synthesis of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, and their evaluation as potential antimicrobial agents. This research supports the idea that pyrimidine derivatives can exhibit significant biological activities, which could extend to the compound of interest Y. Mabkhot, Fatima Alatibi, N. El-Sayed, N. A. Kheder, S. Al-showiman, Molecules, 2016.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)14-7-5-9-15-10-13-6-4-8-17(10)16-9/h4-8H2,1-3H3,(H,14,18)(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBEHLGUABVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN2CCCNC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate |
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